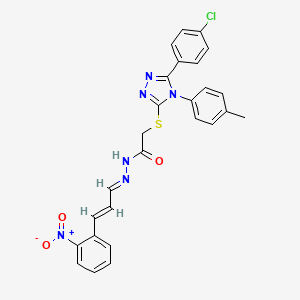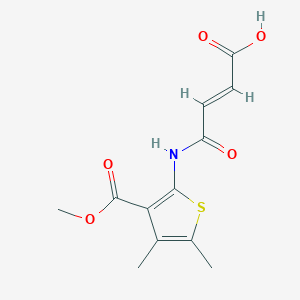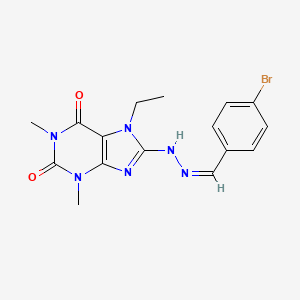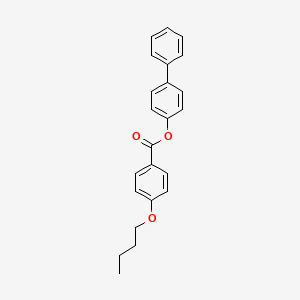
(4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol is an organic compound that features a brominated phenyl group and a pentafluorinated phenyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two different aromatic compounds. The process involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the Suzuki–Miyaura coupling conditions. This includes using a suitable solvent, such as toluene or ethanol, and maintaining the reaction temperature between 80-100°C. The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The brominated phenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of (4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-ketone.
Reduction: Formation of (4-Phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol.
Substitution: Formation of (4-Methoxy-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol.
Scientific Research Applications
(4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Studied for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-phenyl)-(2,3,4,5,6-tetrafluoro-phenyl)-methanol
- (4-Bromo-phenyl)-(2,3,4,5,6-trifluoro-phenyl)-methanol
- (4-Bromo-phenyl)-(2,3,4,5,6-difluoro-phenyl)-methanol
Uniqueness
The uniqueness of (4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol lies in its pentafluorinated phenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its less fluorinated analogs .
Properties
CAS No. |
66390-44-1 |
|---|---|
Molecular Formula |
C13H6BrF5O |
Molecular Weight |
353.08 g/mol |
IUPAC Name |
(4-bromophenyl)-(2,3,4,5,6-pentafluorophenyl)methanol |
InChI |
InChI=1S/C13H6BrF5O/c14-6-3-1-5(2-4-6)13(20)7-8(15)10(17)12(19)11(18)9(7)16/h1-4,13,20H |
InChI Key |
QUKGWWXILDUOKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C(C(=C(C(=C2F)F)F)F)F)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Butyl-3-methyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11970546.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11970566.png)

![3-(2-chlorophenyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11970574.png)
![2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11970581.png)

![4-((E)-{[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B11970587.png)

![N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11970612.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970627.png)

